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Mirk-IN-1

Cat. No.: B607237
M. Wt: 498.3 g/mol
InChI Key: CQKBSRPVZZLCJE-UHFFFAOYSA-N
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Description

Overview of the DYRK Kinase Family

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) constitute an evolutionarily conserved family of protein kinases found in organisms ranging from invertebrates to mammals. sciopen.comnih.gov They are classified within the CMGC group of proline-directed serine/threonine kinases, a group that also includes CDKs, MAPKs, GSK3, and CLKs. mdpi.comtocris.commdpi.com DYRKs are characterized by their unique ability to autophosphorylate on a tyrosine residue within their activation loop during translation, a process essential for their catalytic activity. mdpi.comtocris.commdpi.com Once activated, they primarily phosphorylate serine and threonine residues on their target proteins. tocris.com The human DYRK family consists of five members: DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4. mdpi.com These kinases are involved in a diverse array of cellular processes, including cell proliferation, differentiation, survival, and motility, as well as transcriptional regulation and inflammation. sciopen.commdpi.comtocris.comresearchgate.net They play critical roles in various signal transduction pathways essential for development and cellular homeostasis. mdpi.comresearchgate.net

Mirk/DYRK1B as a Specific Kinase Target

Dual-specificity tyrosine phosphorylation-regulated kinase 1B (DYRK1B), also known as minibrain-related kinase (Mirk), is a well-studied member of the DYRK kinase family. researchgate.netnih.gov It is categorized as a class 1 DYRK kinase, alongside DYRK1A. mdpi.com

Discovery and Initial Characterization of Mirk/DYRK1B

Mirk was initially identified as a protein kinase selectively activated in colon tumor cells compared to normal colon epithelial cells. aacrjournals.org Early studies involved screening a human colorectal adenocarcinoma cDNA library, leading to the isolation of a Mirk cDNA. aacrjournals.org Mirk was characterized as an arginine-directed serine/threonine kinase. sdbonline.org It was also found to be a substrate of the mitogen-activated protein kinase (MAPK) pathway, although its protein levels were observed to be down-regulated by activated extracellular signal-regulated kinases (ERKs) in vivo. aacrjournals.org Mirk contains a PEST region, a sequence often found in proteins with rapid turnover, and is degraded in the nucleus. aacrjournals.org

Physiological Roles of Mirk/DYRK1B in Cellular Homeostasis

DYRK1B plays critical roles in various biological processes during development and in maintaining cellular homeostasis. researchgate.netnih.gov It is highly expressed in skeletal muscle and testis, with notable expression also observed in cardiac muscle and brain. mdpi.comresearchgate.netresearchgate.net DYRK1B is crucial for regulating the balance between proliferation and differentiation in stem cells during processes such as myogenesis, adipogenesis, spermatogenesis, and neurogenesis. researchgate.netnih.govresearchgate.netmdpi.com It promotes myoblast fusion and the expression of differentiation markers. mdpi.com DYRK1B also supports the survival of muscle progenitor cells. mdpi.com In adipogenesis, DYRK1B favors the differentiation of mesenchymal progenitor cells into adipocytes. mdpi.com Furthermore, DYRK1B is implicated in glucose homeostasis through its influence on the RAS-RAF-MEK pathway in the context of metabolic syndrome. mdpi.comresearchgate.net

Dysregulation of Mirk/DYRK1B in Pathological Conditions

Dysregulation of Mirk/DYRK1B has been implicated in several pathological conditions, most notably cancer and metabolic syndrome. researchgate.netnih.gov DYRK1B is frequently overexpressed in various solid tumors and cancer cell lines, and its elevated expression is often correlated with poor patient prognosis. mdpi.comresearchgate.netresearchgate.netresearchgate.net It acts as a G0/G1 checkpoint kinase and is involved in maintaining the quiescence of cancer cells, contributing to their survival and conferring chemoresistance. mdpi.comresearchgate.netresearchgate.net Overexpression of DYRK1B has been reported in numerous cancers, including colorectal, prostate, lung, pancreatic ductal adenocarcinomas, rhabdomyosarcomas, osteosarcomas, liposarcomas, breast, ovarian, and cervical cancer, as well as melanoma. mdpi.com

In cancer, DYRK1B is involved in complex cross-talk with various signaling pathways, including Sonic hedgehog/Gli, PI3K/mTOR/AKT, and RAF/MEK/ERK pathways. mdpi.comresearchgate.netresearchgate.net It can inhibit canonical Hedgehog signaling while promoting non-canonical signaling and oncogenic Gli1 activity. mdpi.comresearchgate.net DYRK1B also acts as a prosurvival factor in cancer by up-regulating antioxidant genes, which helps diminish intracellular levels of reactive oxygen species (ROS) and reduce DNA damage. mdpi.com

In metabolic syndrome, particularly when accompanied by diabetes, DYRK1B is implicated in glucose homeostasis. researchgate.netresearchgate.net Mutations in DYRK1B have been identified in families with an autosomal-dominant form of metabolic syndrome, and these mutations can lead to misfolding and aggregation of the protein. mdpi.com

Rationale for Mirk/DYRK1B Inhibition in Preclinical Research

The frequent overexpression of Mirk/DYRK1B in various cancers and its role in promoting cancer cell survival, quiescence, and chemoresistance have established it as a promising pharmacological target in preclinical cancer research. researchgate.netresearchgate.netresearchgate.net Inhibiting DYRK1B can diminish cell survival and induce apoptosis in many cancer cell lines. mdpi.com Furthermore, inhibiting DYRK1B can sensitize cancer cells to the cytotoxic effects of conventional chemotherapies. researchgate.netresearchgate.netnih.gov Studies have demonstrated the potential therapeutic effect of Mirk/DYRK1B inhibitors in cancer cell lines, mouse xenografts, and patient-derived 3D-organoids. researchgate.netresearchgate.netresearchgate.net

The rationale for targeting DYRK1B extends beyond cancer, with potential applications being explored in metabolic disorders like obesity and type 2 diabetes due to its role in adipogenesis and insulin (B600854) sensitivity. patsnap.com DYRK1B inhibitors are also being investigated for potential neuroprotective effects in neurodegenerative diseases where abnormal kinase activity is implicated. patsnap.com

Contextualization of Mirk-IN-1 as a Probe and Inhibitor

This compound is a synthetic compound that has been studied for its inhibitory effects on certain kinases, including Mirk (DYRK1B) and DYRK1A. ontosight.ai It is also known by other identifiers such as CHEMBL3094448, Dyrk1B/1A-IN-9, and TC-S 7004. ontosight.ainih.gov this compound has been reported to inhibit the activity of Mirk and DYRK1B/1A kinases in research settings. ontosight.ai These kinases are involved in cellular processes whose dysregulation is associated with diseases like cancer and neurological disorders, making their inhibitors, such as this compound, subjects of interest for research. ontosight.ai While specific detailed research findings solely focused on this compound's inhibitory profile (e.g., comprehensive IC50 data across a broad kinase panel) were not extensively available in the provided search results, its identification and use in studies suggest its role as a chemical probe to investigate the biological functions of Mirk/DYRK1B and as a potential starting point for the development of more selective inhibitors. The PubChem entry for this compound lists it as a depositor-supplied synonym for CID 57523919. nih.gov Another compound, AZ191, is described as a potent and selective small molecule inhibitor of DYRK1B used in preclinical studies, with an IC50 of 17 nM against DYRK1B in a cell-free assay, showing selectivity over DYRK1A and DYRK2. guidetomalariapharmacology.orgnih.gov This highlights the use of specific inhibitors as probes to understand DYRK1B's function and therapeutic potential. While AZ191 is a distinct compound from this compound, the context of using small molecule inhibitors like AZ191 as probes underscores the role that compounds like this compound play in preclinical research to explore the biological activities and therapeutic potential of targeting DYRK1B.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H17Cl2N5O4 B607237 Mirk-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N5O4/c1-34-23-27-11-14-8-16(22(33)29-19(14)30-23)21(32)28-18-9-13(5-6-17(18)25)20(31)26-10-12-3-2-4-15(24)7-12/h2-9,11H,10H2,1H3,(H,26,31)(H,28,32)(H,27,29,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKBSRPVZZLCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Analog Development of Mirk in 1

Foundational Synthetic Approaches for Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The assembly of the pyrido[2,3-d]pyrimidine ring system is a cornerstone for the development of inhibitors like Mirk-IN-1. The two primary retrosynthetic disconnections involve either forming the pyridine (B92270) or the pyrimidine (B1678525) ring in the final steps.

Fusion of Pyridine Ring onto Pyrimidine Systems

Building the pyridine moiety onto a pyrimidine starting material is a widely employed and versatile strategy. This approach often utilizes substituted aminopyrimidines as key building blocks, which undergo condensation and cyclization with various carbon synthons to complete the pyridine ring. These methods can be classified based on the number of carbon atoms the synthon contributes to the newly formed ring. nih.gov

Three-Carbon Atom Addition Approaches

In these methods, a three-carbon unit is introduced to an aminopyrimidine derivative to form the pyridine ring. A common approach involves the reaction of 6-aminouracil (B15529) derivatives with α,β-unsaturated carbonyl compounds or their equivalents. For instance, the reaction between 6-aminopyrimidines and 1,3-dicarbonyl compounds or their enol ethers can lead to the formation of the pyridopyrimidine core.

One notable example is the palladium-catalyzed coupling of a 5-bromo-aminopyrimidine with crotonic acid, which is followed by an intramolecular cyclization to yield the pyrido[2,3-d]pyrimidine system. nih.gov This sequence effectively adds a three-carbon fragment (from crotonic acid) to the pyrimidine ring to construct the fused pyridone.

Table 1: Example of Three-Carbon Atom Addition

Pyrimidine Precursor Three-Carbon Synthon Catalyst/Reagents Product Type
5-Bromo-2,4-dichloro-6-aminopyrimidine Crotonic acid Palladium catalyst, base Pyrido[2,3-d]pyrimidin-7(8H)-one
6-Aminouracil Ethyl acetoacetate Acid or base catalyst 5-Methyl-pyrido[2,3-d]pyrimidine-2,4,7-trione
Two-Carbon Atom Addition Approaches

This strategy involves the reaction of an aminopyrimidine, which already contains a one-carbon substituent at the 5-position, with a reagent that provides the remaining two carbons of the pyridine ring. For example, a 5-cyano-6-aminopyrimidine can react with reagents like diethyl malonate. nih.gov The reaction proceeds through condensation and subsequent intramolecular cyclization to furnish the pyrido[2,3-d]pyrimidine skeleton. nih.gov

Another variation involves starting with a pyrimidine aldehyde. The condensation of a 4-amino-5-formylpyrimidine with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, followed by cyclization, results in the formation of the fused pyridine ring. nih.gov

Table 2: Examples of Two-Carbon Atom Addition

Pyrimidine Precursor Two-Carbon Synthon Catalyst/Reagents Product Type
4-Amino-5-cyanopyrimidine Diethyl malonate Sodium ethoxide 5-Amino-pyrido[2,3-d]pyrimidin-7(8H)-one
6-Amino-5-formyl-1,3-dimethyluracil Malononitrile Piperidine 7-Amino-6-cyano-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Intramolecular Cyclization Methods

Intramolecular cyclization is a powerful method for constructing the pyridine ring, where the pyrimidine precursor is first functionalized with a side chain that contains all the necessary carbon atoms. This side chain is then induced to cyclize onto the pyrimidine ring. A classic example is the Gould-Jacobs reaction, where a 4-aminopyrimidine (B60600) is reacted with diethyl ethoxymethylenemalonate. The resulting intermediate, upon thermal cyclization, yields a pyrido[2,3-d]pyrimidine derivative.

Another approach involves the intramolecular cycloaddition of suitably functionalized pyrimidine-2,4-diones. For instance, pyrimidine derivatives bearing furan (B31954) or nitrone moieties can undergo intramolecular cycloadditions to yield complex, condensed pyrido[2,3-d]pyrimidine systems in excellent yields. researchgate.net

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules like pyrido[2,3-d]pyrimidines from simple starting materials in a single synthetic operation. nih.gov These reactions avoid the need to isolate intermediates, thereby saving time and resources. nih.gov

A common MCR for this scaffold involves the three-component reaction of an aminopyrimidine (such as 6-aminouracil), an aldehyde, and a compound with an active methylene group (like malononitrile or ethyl cyanoacetate). nih.govscirp.org This reaction can be promoted by various catalysts, including diammonium hydrogen phosphate (B84403) or nanocrystalline MgO, and can be performed under conventional heating, microwave irradiation, or using aqueous media, highlighting its versatility and adherence to green chemistry principles. scirp.orgnih.gov The reaction typically proceeds through a domino Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. nih.govscirp.org

Table 3: Examples of One-Pot Multicomponent Reactions for Pyrido[2,3-d]pyrimidines

Component 1 Component 2 Component 3 Catalyst/Conditions Product Type
6-Aminouracil Aromatic Aldehyde Malononitrile Microwave irradiation or (NH4)2HPO4 in water scirp.org 7-Amino-5-aryl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
6-Amino-1,3-dimethyluracil Benzaldehyde Meldrum's acid Indium(III) bromide (solvent-free) nih.gov 1,3-Dimethyl-5-phenyl-pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
6-Aminouracil Aromatic Aldehyde Cyanoacetamide DAMP (organocatalyst), Ultrasound researchgate.net 7-Amino-5-aryl-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

Cyclization of Substituted Pyridines

An alternative and equally important strategy for synthesizing the pyrido[2,3-d]pyrimidine core involves starting with a pre-formed, appropriately substituted pyridine ring and subsequently constructing the pyrimidine ring onto it. This approach is particularly useful for creating specific substitution patterns that might be difficult to achieve by building from a pyrimidine.

A key precursor for this route is 2-aminonicotinonitrile or its derivatives (ortho-amino nitriles of pyridine). The synthesis often begins with the Michael addition of cyanoacetamide to an acrylic precursor, followed by intramolecular cyclization to form the substituted pyridine ring. rsc.org The resulting ortho-amino-nitrile or ortho-amino-amide functionality on the pyridine ring is then poised for cyclization to form the fused pyrimidine. rsc.orgrsc.org

The pyrimidine ring can be formed by reacting the ortho-amino pyridine derivative with various one-carbon reagents. For example, treatment with formamide (B127407) or triethyl orthoformate can introduce the C2 carbon of the pyrimidine ring. rsc.org Reaction with acid chlorides (such as benzoyl chloride) or esters (like diethyl oxalate) followed by intramolecular heterocyclization also leads to the desired pyrido[2,3-d]pyrimidine scaffold with substituents at the C2 position. rsc.org Similarly, reacting the pyridine precursor with guanidine (B92328) systems can be used to install a 4-amino group on the final product. nih.gov

Table 4: Example of Pyrido[2,3-d]pyrimidine Synthesis via Cyclization of a Substituted Pyridine

Pyridine Precursor Reagent for Pyrimidine Ring Conditions Product Type
2-Aminonicotinamide Benzoyl chloride Pyridine, heat 2-Phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one
2-Aminonicotinonitrile Formamide Heat Pyrido[2,3-d]pyrimidin-4-amine
2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile Guanidine NaOMe/MeOH 4-Amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one nih.gov

Acylation and Thioacylation Followed by Heteroannulization

While the specific synthesis of this compound does not explicitly detail a thioacylation step followed by heteroannulization in the primary literature, these are common strategies in the synthesis of heterocyclic compounds. Acylation, the process of introducing an acyl group, is a fundamental step in the construction of the core pyrido[2,3-d]pyrimidine structure. Heteroannulization, the formation of a new ring containing a heteroatom, is the key process that gives rise to the bicyclic system of this compound.

Synthesis of this compound (RO5454948)

The synthesis of this compound is a multi-step process that involves the construction of the core pyrido[2,3-d]pyrimidine ring system followed by the introduction of the necessary substituents.

Strategic Chemical Pathways Employed

The primary strategy for the synthesis of this compound involves the construction of a substituted pyrimidine ring, which then undergoes a cyclization reaction to form the fused pyridone ring. This is followed by functional group manipulations to install the final side chains. A key reaction in this pathway is the condensation of a 2,4-dichloropyrimidine (B19661) with an appropriately substituted aniline (B41778) derivative.

Key Synthetic Intermediates and Reaction Conditions

The synthesis of this compound (RO5454948) proceeds through several key intermediates. The general synthetic scheme is as follows:

Formation of the Pyridopyrimidine Core: The synthesis begins with the reaction of 2-amino-6-chloronicotinic acid with urea (B33335) at elevated temperatures to form a pyrimidinedione intermediate. This intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to yield a 2,4-dichloropyrido[2,3-d]pyrimidine.

Introduction of the Aniline Moiety: The dichlorinated intermediate undergoes a nucleophilic aromatic substitution reaction with a substituted aniline. For this compound, this is 3,5-dichloroaniline. This reaction is typically carried out in a suitable solvent such as isopropanol (B130326) with a base like diisopropylethylamine (DIPEA).

Amide Bond Formation: The remaining chloro group on the pyridopyrimidine core is then displaced by an amino-ester, followed by hydrolysis of the ester to the corresponding carboxylic acid. This acid is then coupled with the final amine fragment, N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amine, using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the final amide bond.

StepReactantsReagents and ConditionsProduct
12-amino-6-chloronicotinic acid, UreaHeatPyrimidinedione intermediate
2Pyrimidinedione intermediatePOCl₃2,4-dichloropyrido[2,3-d]pyrimidine
32,4-dichloropyrido[2,3-d]pyrimidine, 3,5-dichloroanilineDIPEA, IsopropanolSubstituted aminopyrimidine
4Substituted aminopyrimidine, Amino-esterBaseEster intermediate
5Ester intermediateLiOH, THF/H₂OCarboxylic acid intermediate
6Carboxylic acid intermediate, N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amineHATU, DIPEA, DMFThis compound (RO5454948)

Derivatization and Analog Generation Strategies

To explore the structure-activity relationships (SAR) of this compound and to optimize its properties, various analogs have been synthesized.

Chemical Modifications for Structural Diversification

The primary points of diversification on the this compound scaffold are the substituents on the aniline ring and the side chain attached to the carboxamide. By varying these groups, chemists can probe the binding pocket of the DYRK kinases and modulate properties such as potency, selectivity, and pharmacokinetic parameters. For example, different substituted anilines can be used in the nucleophilic aromatic substitution step. Similarly, a variety of amines can be coupled to the carboxylic acid intermediate to generate a library of amides.

Position of ModificationExample of Modification
Aniline RingSubstitution with different halogen patterns or other functional groups.
Carboxamide Side ChainVariation of the amine component to introduce different cyclic or acyclic moieties.

Stereochemical Considerations in Analog Synthesis

For analogs of this compound that contain stereocenters, stereochemical control during the synthesis is important. This can be achieved by using chiral starting materials or by employing stereoselective reactions. The separation of enantiomers or diastereomers can be accomplished using chiral chromatography or by classical resolution techniques. The absolute stereochemistry of the final compounds is typically determined by X-ray crystallography or by comparison to standards of known configuration. As this compound itself is achiral, these considerations are more relevant to the synthesis of its more complex, chiral analogs.

Advanced Synthetic Methodologies

The quest for more efficient, rapid, and environmentally benign synthetic routes has led to the adoption of advanced technologies in the synthesis of complex heterocyclic compounds like this compound. These methodologies have revolutionized the way medicinal chemists approach the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors.

Green Chemistry Approaches in Pyrido[2,3-d]pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize the environmental impact of chemical processes. nih.gov These principles focus on the use of safer solvents, renewable starting materials, and energy-efficient processes to create more sustainable synthetic routes. acs.org The synthesis of the pyrido[2,3-d]pyrimidine core of this compound and its analogs is an area where green chemistry approaches have been successfully applied.

Key aspects of green chemistry in the synthesis of this important scaffold include:

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more environmentally benign solvents such as water, ethanol, or even solvent-free conditions. mdpi.com For example, the synthesis of pyrido[2,3-d]pyrimidine derivatives has been reported in aqueous media, which is a significant improvement in terms of environmental safety. researchgate.net

Catalyst-Free Reactions: The development of synthetic methods that avoid the use of heavy metal catalysts is a key goal of green chemistry. Several catalyst-free, one-pot multicomponent reactions for the synthesis of pyrido[2,3-d]pyrimidines have been developed, often facilitated by microwave irradiation. nih.gov

Energy Efficiency: Microwave-assisted synthesis, as discussed previously, is inherently more energy-efficient than conventional heating methods due to the direct heating of the reaction mixture. researchgate.net

Atom Economy: Multicomponent reactions are a prime example of atom-economical processes, as most of the atoms from the starting materials are incorporated into the final product, minimizing waste. rsc.org

One notable green approach involves the use of plant-derived materials. For instance, research has shown that substances from plant waste can be utilized in chemical syntheses, making the process more sustainable. mpg.de While not yet specifically reported for this compound, this approach holds promise for the future of green pharmaceutical manufacturing.

Table 2: Examples of Green Chemistry Approaches in Pyrido[2,3-d]pyrimidine Synthesis

Green Approach Details Advantages Reference
Solvent-Free Synthesis Reactions are carried out without a solvent, often using grinding or microwave irradiation. Reduces solvent waste, simplifies work-up. researchgate.net
Aqueous Media Synthesis Water is used as the reaction solvent. Non-toxic, non-flammable, and inexpensive. researchgate.net
Catalyst-Free MCR One-pot multicomponent reactions that proceed without a catalyst. Avoids toxic metal catalysts, simplifies purification. nih.gov

The integration of green chemistry principles into the synthesis of this compound and its analogs not only reduces the environmental footprint of the manufacturing process but can also lead to more efficient and cost-effective production methods. nih.gov The synergy between microwave-assisted synthesis and green chemistry provides a powerful platform for the rapid and sustainable development of novel kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold.

Molecular Mechanisms of Action and Target Engagement of Mirk in 1

Specificity and Potency of Kinase Inhibition

Mirk-IN-1 has been identified as a highly effective inhibitor of the dual-specificity tyrosine-regulated kinase (DYRK) family, particularly Mirk/DYRK1B and DYRK1A. Its potency and selectivity are crucial for its utility as a research tool and potential therapeutic agent.

Inhibition of Mirk/DYRK1B Kinase Activity

This compound demonstrates potent inhibition of Mirk/DYRK1B, a serine/threonine kinase involved in cell cycle regulation, cellular quiescence, and survival pathways. nih.govnih.gov Detailed biochemical assays have determined the half-maximal inhibitory concentration (IC50) of this compound against DYRK1B to be 68 nM. This level of potency indicates a strong interaction between the inhibitor and the ATP-binding pocket of the kinase, effectively blocking its catalytic activity.

Inhibition of DYRK1A Kinase Activity

In addition to its effects on DYRK1B, this compound is also a potent inhibitor of DYRK1A, another member of the DYRK family that shares significant structural homology with DYRK1B. The IC50 value of this compound for DYRK1A has been measured at 22 nM, indicating an even higher potency for this related kinase. The dual inhibition of both DYRK1A and DYRK1B is a key characteristic of this compound.

Kinase TargetIC50 (nM)
Mirk/DYRK1B68
DYRK1A22

Selectivity Profiling Against Other Kinases

While this compound is a potent inhibitor of DYRK1A and DYRK1B, its selectivity against a broader range of kinases is a critical aspect of its molecular profile. The majority of kinase inhibitors target the highly conserved ATP-binding site, which can lead to off-target effects. nih.govnih.gov Due to the high degree of similarity within the DYRK family, many inhibitors show activity against multiple family members. nih.gov A comprehensive selectivity profile of this compound against a wide panel of kinases is not extensively detailed in publicly available research. However, the development of selective DYRK1B inhibitors often involves screening against a diverse set of kinases to ensure specificity. nih.gov For instance, other inhibitors have been profiled against over 100 different kinases to establish their selectivity. nih.gov Without such a broad panel for this compound, its full selectivity profile remains to be completely elucidated.

Interactions with Cellular Quiescence Pathways

Mirk/DYRK1B plays a significant role in maintaining cellular quiescence, a state of reversible cell cycle arrest. This compound, by inhibiting this kinase, is expected to modulate these pathways.

Modulation of the DREAM Complex Stability

The DREAM (dimerization partner, RB-like, E2F, and MuvB) complex is a key transcriptional repressor that governs the expression of cell cycle genes, thereby maintaining a quiescent state. The assembly and stability of the DREAM complex are regulated by phosphorylation events. Both DYRK1A and DYRK1B have been shown to phosphorylate the LIN52 subunit of the MuvB core complex in vitro. nih.gov This phosphorylation is a critical step for the assembly of the DREAM complex. nih.gov Loss or inhibition of DYRK1A activity has been demonstrated to reduce the formation of the DREAM complex. nih.gov Given that this compound is a potent inhibitor of both DYRK1A and DYRK1B, it is anticipated that its application would lead to a destabilization of the DREAM complex, promoting the expression of genes that facilitate cell cycle entry.

Regulation of p27 Kinase Inhibitor Stability

The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a crucial regulator of the cell cycle, and its stabilization is a hallmark of quiescent cells. The Mirk/DYRK1B kinase is maximally active in the G0 phase of the cell cycle, where it directly phosphorylates p27 at the Serine-10 residue. nih.govmdpi.com This phosphorylation event is critical for the stabilization of the p27 protein. nih.gov Depletion of Mirk/DYRK1B has been shown to decrease the stability of p27. nih.gov Therefore, by inhibiting Mirk/DYRK1B activity, this compound is expected to reduce the phosphorylation of p27 at Serine-10, leading to its destabilization and subsequent degradation. This reduction in p27 levels would lower the threshold for cell cycle entry.

Influence on Cyclin D Isoform Levels and Turnover

No data is available regarding the specific effects of this compound on the levels or turnover rates of Cyclin D isoforms.

Impact on G0/G1 to S Phase Cell Cycle Progression

There are no studies documenting the impact of this compound on the transition of cells from the G0/G1 phase to the S phase of the cell cycle.

Interaction with Signal Transduction Cascades

Influence on STAT3 Tyrosine Phosphorylation:The effect of this compound on the phosphorylation of STAT3 at tyrosine residues has not been described in the scientific literature.

Consequently, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the compound "this compound" as per the specified outline. Further research is required to elucidate the molecular and cellular effects of this specific chemical compound.

Crosstalk with MAPK/ERK Signaling Pathway

The activity of Mirk/DYRK1B is intricately linked with the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. Research indicates that signaling through the RAS/RAF/MEK/ERK pathway leads to the transcriptional downregulation of Mirk/DYRK1B. nih.govnih.gov This suggests an inverse relationship where active MAPK/ERK signaling, typically prominent in proliferating cells, suppresses Mirk activity. nih.gov Conversely, inhibition of the MAPK/ERK pathway can lead to an upregulation of Mirk. This crosstalk is significant as the MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common event in many cancers. nih.govmdpi.com The interplay between Mirk/DYRK1B and the MAPK/ERK pathway highlights a complex regulatory network that influences cell fate decisions. frontiersin.org

Activation by Upstream Kinases (e.g., MKK3)

Mirk/DYRK1B kinase activity is positively regulated by upstream kinases, notably the Mitogen-Activated Protein Kinase Kinase 3 (MKK3). nih.govjohnshopkins.edu Studies have shown that Mirk co-immunoprecipitates with MKK3, which is an upstream activator of the p38 MAPK pathway. nih.govjohnshopkins.edu MKK3 enhances the kinase activity of Mirk, suggesting that Mirk is activated in response to certain environmental stress signals, similar to p38. nih.govjohnshopkins.eduresearchgate.net This activation is part of a broader signaling cascade that can be initiated by factors such as Rac1, a Ras superfamily GTPase. nih.gov The constitutively active mutant Rac1QL has been shown to activate Mirk through MKK3, which in turn phosphorylates and activates Mirk. nih.gov This signaling pathway, from Rac1 to MKK3 to Mirk, has been identified as a novel anti-apoptotic signaling pathway. nih.gov

Transcriptional Regulatory Activities

Mirk/DYRK1B also functions as a key regulator of transcription, influencing the activity of various transcription factors and co-activators, which in turn alters gene expression profiles.

Activation of Transcription Factors (e.g., HNF1alpha)

A primary role of Mirk/DYRK1B is its function as a transcriptional activator of Hepatocyte Nuclear Factor 1-alpha (HNF1alpha). nih.govjohnshopkins.edu Mirk enhances the transcriptional activity of HNF1alpha in a dose-dependent manner, a function that is dependent on its kinase activity. nih.govjohnshopkins.edu Mirk directly binds to a specific region within the CREB-binding protein-binding region of HNF1alpha and phosphorylates it at an adjacent site. nih.govjohnshopkins.edu This interaction and subsequent phosphorylation are crucial for the activation of HNF1alpha-mediated transcription.

Interaction with Transcriptional Co-activators (e.g., DCoHm)

The transcriptional regulatory function of Mirk is further modulated by its interaction with transcriptional co-activators. A novel protein, DCoHm (dimerization cofactor of HNF1alpha from muscle), was identified as a Mirk-binding protein. nih.govjohnshopkins.edu DCoHm, which shares significant identity with the DCoH family, co-immunoprecipitates with Mirk. nih.govjohnshopkins.edu Research has demonstrated that Mirk, DCoHm, and HNF1alpha form a complex. nih.govjohnshopkins.edu DCoH is known to stabilize HNF1alpha as a dimer and enhance its transcriptional activity, and DCoHm exhibits similar activity. nih.govjohnshopkins.edu This trimeric complex is essential for the efficient transcriptional activation of HNF1alpha by Mirk. nih.govjohnshopkins.edu

Implications for Gene Expression Profiles

The transcriptional regulatory activities of Mirk/DYRK1B have significant implications for cellular gene expression profiles. By activating HNF1alpha, Mirk influences the expression of genes regulated by this transcription factor. Furthermore, Mirk has been shown to mediate cancer cell survival by maintaining the expression of a suite of antioxidant genes, which helps to decrease the levels of toxic reactive oxygen species (ROS). nih.gov This function is likely carried out through its transcriptional activator functions. nih.gov The inhibition of Mirk/DYRK1B can therefore lead to a downregulation of these survival-promoting genes, resulting in increased ROS levels and subsequent apoptosis in cancer cells. nih.gov

Preclinical Biological Studies of Mirk in 1

In Vitro Cellular Activity in Disease Models

Mirk-IN-1 is an inhibitor of the minibrain-related kinase (Mirk/dyrk1B), a serine/threonine kinase implicated in the survival of cancer cells, particularly under conditions of cellular stress. nih.govnih.gov Mirk kinase activity helps maintain cancer cells in a quiescent state and reduces levels of reactive oxygen species (ROS), thereby promoting cell survival. nih.govnih.gov Inhibition of Mirk kinase leads to premature entry into the cell cycle, increased ROS, DNA damage, and ultimately, apoptosis. nih.govgenesandcancer.com

The inhibitory effects of this compound and other Mirk inhibitors have been evaluated across a variety of cancer cell lines. In pancreatic cancer cell lines, which often upregulate or amplify the Mirk/dyrk1B gene, inhibition of Mirk kinase effectively reduces cell viability. nih.gov Similarly, Mirk is overexpressed in the majority of ovarian cancers and is crucial for the survival of quiescent ovarian cancer cells. nih.govnih.gov

Studies in osteosarcoma have identified Mirk as a key regulator of cell survival, with its decreased expression leading to inhibited growth. nih.govnih.gov In non-small cell lung cancer (NSCLC), Mirk is widely overexpressed and acts as a survival factor. nih.gov Colon cancer cells also rely on Mirk for survival and regulation of the cell cycle. nih.gov Furthermore, Mirk has been shown to be a functional kinase that mediates the survival of rhabdomyosarcoma cells. nih.govaacrjournals.org

The following table summarizes the observed effects of Mirk inhibition on the proliferation and viability of various cancer cell lines.

Cell LineCancer TypeObserved Effects of Mirk Inhibition
Panc-1PancreaticDecreased cell viability, induction of DNA damage and apoptosis. nih.gov
AsPc-1PancreaticReduced spheroid size and viability. nih.gov
BxPC3PancreaticIncreased cell death when combined with an mTOR inhibitor. nih.gov
OVCAR3OvarianIncreased apoptosis and reduced cell numbers in spheroid cultures. researchgate.netresearchgate.net
SKOV3OvarianIncreased apoptosis in spheroid cultures. researchgate.net
U-2OSOsteosarcomaDecreased cell proliferation and induced cell death. nih.gov
Saos-2OsteosarcomaDecreased cell proliferation and induced cell death. nih.gov
OSA344OsteosarcomaDecreased cell proliferation and induced cell death. nih.gov
A549NSCLCSensitization to cisplatin-induced apoptosis following Mirk knockdown. nih.gov
H460NSCLCSensitization to cisplatin-induced apoptosis following Mirk knockdown. nih.gov
HT-29ColonMirk overexpression mediated cell survival. nih.gov
SW480ColonMirk depletion led to destabilization of cyclin D1. nih.gov
RDRhabdomyosarcomaMirk knockdown reduced colony formation and induced apoptosis. nih.gov
Rh30RhabdomyosarcomaMirk knockdown reduced colony formation. nih.gov

A primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis. Inhibition or depletion of Mirk kinase in cancer cells leads to an increase in DNA damage, marked by the phosphorylation of H2AX (γH2AX). nih.gov This DNA damage subsequently triggers programmed cell death.

Evidence of apoptosis is consistently observed across different cancer models following Mirk inhibition. In pancreatic cancer cells, Mirk inhibition results in increased levels of cleaved PARP, a hallmark of apoptosis. nih.gov Similarly, in ovarian cancer spheroid models, treatment with Mirk inhibitors leads to a significant, up to 5-fold, increase in cleaved PARP and cleaved caspase-3. researchgate.net

In rhabdomyosarcoma cells, depletion of Mirk has been shown to induce apoptosis, as demonstrated by an increase in TUNEL-positive cells and enhanced binding of Annexin V. nih.govresearchgate.net Studies on NSCLC have shown that Mirk knockdown induces apoptosis, which is associated with the upregulation of the pro-apoptotic protein Bak and downregulation of STAT3 phosphorylation. nih.gov In osteosarcoma cell lines, knockdown of Mirk expression has also been confirmed to induce apoptosis. nih.govnih.gov

The ability of cancer cells to form colonies is a measure of their self-renewal and tumorigenic potential. Mirk kinase plays a significant role in maintaining the viability of the clonogenic population of cancer cells. nih.gov

Studies have demonstrated that inhibiting Mirk function significantly impairs the colony-forming ability of various cancer cells. In rhabdomyosarcoma cell lines RD and Rh30, the knockdown of Mirk via RNA interference resulted in a 3- to 4-fold reduction in the fraction of cells capable of forming colonies. nih.govresearchgate.net Similarly, in NSCLC, Mirk knockdown led to a decrease in cell colony formation in vitro. nih.gov This suggests that Mirk is critical for the survival of the subset of cancer cells responsible for sustained growth.

A significant aspect of this compound's preclinical profile is its ability to sensitize cancer cells to conventional chemotherapeutic agents. By inhibiting a key survival pathway, this compound can lower the threshold for apoptosis induced by other drugs.

In NSCLC cells, the knockdown of Mirk was found to sensitize them to apoptosis induced by cisplatin (B142131). nih.gov In pancreatic cancer, while not a direct sensitization to a cytotoxic agent, combining the Mirk inhibitor EHT5372 with the mTOR inhibitor RAD001 resulted in a synergistic effect in BxPc3 cells, leading to almost complete cell death. nih.gov Furthermore, in ovarian cancer ascites, concurrent treatment with a Mirk kinase inhibitor and RAD001 reduced cell numbers by approximately 90%, a substantially greater effect than either agent alone. researchgate.net This was associated with an increase in toxic ROS levels induced by the Mirk inhibitor in the presence of RAD001. researchgate.net

The following table summarizes combination studies involving Mirk inhibition.

Cancer TypeMirk Inhibitor / KnockdownCombination AgentEffect
NSCLCMirk KnockdownCisplatinSensitized cells to cisplatin-induced apoptosis. nih.gov
Pancreatic (BxPC3)EHT5372RAD001 (mTOR inhibitor)Synergistic cytotoxicity, leading to almost complete cell death. nih.gov
OvarianEHT5372RAD001 (mTOR inhibitor)Substantially enhanced reduction in ascites cell numbers (~90%). researchgate.net

Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the microenvironment of solid tumors, including the quiescent state of cells within the tumor mass. nih.govresearchgate.net Mirk kinase is particularly active and enriched in quiescent cancer cells, making these 3D models highly relevant for studying Mirk inhibitors. nih.govresearchgate.net

In studies using spheroids derived from pancreatic cancer cell lines (Panc1 and AsPc1), the Mirk kinase inhibitor EHT5372 effectively reduced spheroid size. nih.gov Treatment of Panc1 spheroids with the inhibitor led to a loss of quiescence markers, an increase in markers of DNA damage (γH2AX), and a rise in apoptosis (cleaved PARP). nih.govgenesandcancer.com

Similar findings were observed in ovarian cancer. Spheroids formed from ovarian cancer cell lines like OVCAR3 and SKOV3 are composed largely of quiescent cells and are enriched in Mirk protein. nih.govresearchgate.net Treatment with Mirk kinase inhibitors disrupted the structure of these spheroids, reduced their volume, decreased cell numbers, and induced apoptosis. researchgate.netresearchgate.net In OVCAR3 spheroids, combining a Mirk inhibitor with the mTOR inhibitor RAD001 or cisplatin resulted in a 7-fold reduction in average spheroid volume. researchgate.net These studies highlight the potent activity of this compound in a more physiologically relevant in vitro setting that reflects the dormant, chemo-resistant populations within tumors.

Effects on Cancer Stem-like Cell Populations

Mirk/Dyrk1B kinase plays a critical role in the survival and maintenance of cancer stem-like cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and recurrence. nih.govresearchgate.net The kinase helps maintain CSCs in a quiescent state (G0 phase of the cell cycle), which protects them from conventional chemotherapies that target rapidly dividing cells. nih.govcyagen.com Inhibition of Mirk/Dyrk1B is therefore a promising strategy to eliminate these dormant but dangerous cells.

Research has shown that targeting Mirk/Dyrk1B can disrupt the survival mechanisms of CSCs. Pharmacological inhibition forces these quiescent cells to exit their dormant state and re-enter the cell cycle, where they become vulnerable to apoptosis or other therapies. nih.gov For instance, in 3D spheroid cultures of pancreatic cancer cells, which are enriched with tumor-initiating cells, inhibition of Mirk/Dyrk1B with the inhibitor EHT5372 led to a loss of quiescence markers, increased DNA damage, and apoptosis. nih.gov This resulted in a significant decrease in spheroid size. nih.gov Similarly, another Dyrk1B inhibitor, referred to as DYRKi, effectively prevented the formation of tumor-initiating spheres in 3D cultures of pancreatic cancer cells. nih.gov

A combinatorial approach in oral squamous cell carcinoma (OSCC) primary cultures demonstrated that the Dyrk1B inhibitor AZ191, when used with other agents, promoted the exit of CSCs from quiescence. nih.gov This co-treatment led to decreased glutathione (B108866) levels, increased reactive oxygen species (ROS), and elevated mitochondrial stress, ultimately targeting the CSC population. nih.gov

Table 1: Effects of Mirk/Dyrk1B Inhibition on Cancer Stem-like Cells (CSCs)
Cancer TypeModel SystemInhibitor/MethodObserved Effects on CSCsReference
Pancreatic CancerPanc1 SpheroidsEHT5372Loss of quiescence markers, increased apoptosis, 13-fold decrease in spheroid size. nih.gov
Pancreatic CancerPANC-1 Spheres (3D culture)DYRKiEfficiently prevented the formation of tumor-initiating spheres. nih.gov
Oral Squamous Cell Carcinoma (OSCC)Primary Patient CulturesAZ191 (in combination)Promoted exit from quiescence, increased ROS and DNA damage. nih.gov

Comparative Analysis in Normal vs. Cancer Cells

An ideal anticancer agent demonstrates high potency against malignant cells while exhibiting minimal toxicity to normal, healthy cells. Studies on Mirk/Dyrk1B suggest that its inhibition may offer such a therapeutic window. This selectivity is rooted in the observation that many cancer types, including ovarian and pancreatic cancers, overexpress Mirk/Dyrk1B compared to their normal tissue counterparts. reactionbiology.com

This overexpression can lead to an oncogene addiction, where cancer cells become highly dependent on the survival signals provided by Mirk/Dyrk1B, particularly under stressful conditions found in the tumor microenvironment. Consequently, inhibiting the kinase has a much more profound and detrimental effect on cancer cells than on normal cells.

Preclinical studies have borne this out. Genetic depletion of Mirk in colon cancer cells caused them to exit quiescence and re-enter the cell cycle more rapidly, while the same intervention had no detectable effect on the cell cycle of normal human diploid fibroblasts. criver.com Similarly, another study reported that Mirk/Dyrk1B kinase inhibition was damaging to ovarian cancer cells but not to normal cells. Furthermore, normal diploid fibroblasts showed no change in survival even after a 20-fold depletion of Mirk, underscoring that the kinase is not essential for the survival of these normal cells. reactionbiology.com This suggests a favorable selectivity profile for inhibitors targeting Mirk/Dyrk1B.

Table 2: Comparative Effects of Mirk/Dyrk1B Depletion on Cancer vs. Normal Cells
Cell TypeExperimental ApproachObserved EffectReference
Colon Carcinoma Cells (HD6)Mirk depletion (RNAi)Increased entry into the cell cycle from a quiescent state. criver.com
Normal Human Diploid Fibroblasts (BJ)Mirk depletion (RNAi)No significant effect on re-entry into the cell cycle from a quiescent state. criver.com
Ovarian Cancer CellsMirk/Dyrk1B kinase inhibitionCell damage and apoptosis. reactionbiology.com
Normal CellsMirk/Dyrk1B kinase inhibitionNot damaged by inhibition. reactionbiology.com

In Vivo Efficacy in Preclinical Animal Models

Evaluating the efficacy of a potential anticancer agent in living organisms is a crucial step in preclinical development. Various animal models are employed to simulate human cancer, each offering unique advantages for studying tumor growth, metastasis, and response to therapy.

Orthotopic Mouse Models of Cancer

Orthotopic models, where tumor cells are implanted into the corresponding organ from which the cancer originated (e.g., pancreatic cancer cells into the pancreas), are considered highly relevant preclinical models. They allow for the study of tumor development in a native microenvironment, which more accurately mimics the disease process in humans, including interactions with tissue-specific stromal cells and patterns of metastasis. Despite the high translational value of these models, specific studies detailing the use of this compound or other selective Mirk/Dyrk1B inhibitors in orthotopic cancer models were not prominently identified in the reviewed scientific literature. Testing in such models would be a critical next step to validate the therapeutic potential of Mirk/Dyrk1B inhibition in a clinically relevant context.

Xenograft Models of Cancer

Xenograft models, which involve implanting human tumor cells subcutaneously into immunocompromised mice, are widely used to assess the in vivo efficacy of anticancer compounds. nih.gov Several studies have demonstrated the valuable therapeutic effect of Mirk/Dyrk1B inhibitors in such models. nih.govresearchgate.net

For example, in a xenograft model of pancreatic cancer using Panc1 cells, the Mirk/Dyrk1B inhibitor EHT5372 was shown to reduce the size of tumors in a dose-dependent manner. nih.gov In hepatocellular carcinoma (HCC), a combination of the chemotherapy drug cisplatin and the Dyrk1B inhibitor AZ191 effectively inhibited tumor growth in xenograft assays using Hep3B or PLC8024 cell lines. nih.gov Another study in a pancreatic cancer model showed that oral administration of a novel Dyrk1B inhibitor (DYRKi) significantly reduced in vivo tumor growth. nih.gov

Table 3: Efficacy of Mirk/Dyrk1B Inhibitors in Xenograft Models
Cancer TypeCell LineInhibitorAnimal ModelKey FindingReference
Pancreatic CancerPanc1EHT5372Athymic J:NU miceDose-dependent reduction in tumor size. nih.gov
Hepatocellular CarcinomaHep3B, PLC8024AZ191 (with Cisplatin)BALB/c nude miceEffective inhibition of tumor growth. nih.gov
Pancreatic CancerL3.6plDYRKiNude miceSignificant reduction in tumor growth. nih.gov

Genetic Mouse Models of Disease Progression

Genetically engineered mouse models (GEMMs) are sophisticated preclinical models where cancer arises spontaneously due to specific genetic mutations that mimic those found in human patients. cyagen.com These models are invaluable for studying cancer development in the context of a fully intact immune system and for testing therapies in a setting that closely recapitulates human disease progression.

The efficacy of Mirk/Dyrk1B inhibition has been demonstrated in a highly aggressive GEMM of pancreatic cancer (Pdx-1-cre LSL/KrasG12D/Ink4a/Arf null B6 mice). nih.gov In this model, which faithfully simulates human pancreatic ductal adenocarcinoma, administration of the Mirk/Dyrk1B inhibitor EHT5372 resulted in a remarkable increase in survival. While control mice showed only 30% survival by 8 weeks, all mice treated with the inhibitor were still viable at that time point. nih.gov Furthermore, a combination of the EHT5372 inhibitor with the mTOR inhibitor RAD001 stalled tumor growth and significantly extended the lifespan in this aggressive model. nih.gov

Assessment of Tumor Growth and Regression

The primary endpoint in most in vivo preclinical studies is the assessment of a compound's effect on tumor growth. This is typically measured by tracking changes in tumor volume over time or by monitoring survival. The inhibition of Mirk/Dyrk1B has shown significant effects on these parameters across different models.

Table 4: Summary of In Vivo Efficacy and Tumor Growth Assessment
Model TypeCancer TypeInhibitorAssessment MethodOutcomeReference
XenograftPancreaticEHT5372Tumor volume measurementReduced tumor size. nih.gov
XenograftHepatocellular CarcinomaAZ191Tumor volume measurementInhibited tumor growth. nih.gov
Genetic (GEMM)PancreaticEHT5372Animal survivalSignificantly increased survival (100% vs 30% at 8 weeks). nih.gov
Genetic (GEMM)PancreaticEHT5372 + RAD001Tumor size/foci countStalled growth of established tumors. nih.gov

Modulation of Tumor Microenvironment Components (e.g., Stromal Cells)

Preclinical research indicates that the inhibition of this compound's target, the serine/threonine kinase DYRK1B, can significantly modulate components of the tumor microenvironment (TME), particularly stromal cells such as tumor-associated macrophages (TAMs). The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a critical role in tumor progression and therapeutic response.

In pancreatic ductal adenocarcinoma (PDAC) models, DYRK1B expression in cancer cells has been shown to regulate the influx and activity of TAMs. Mechanistically, pharmacological or genetic inhibition of DYRK1B leads to a profound shift in the myeloid compartment of the TME. Studies have demonstrated that blocking DYRK1B function strongly attracts tumoricidal macrophages to the tumor site.

Furthermore, DYRK1B inhibition directly impacts the interaction between cancer cells and macrophages by downregulating the "don't eat me" signal, CD24, on the surface of cancer cells. The reduction of this phagocytosis checkpoint enhances the ability of macrophages to recognize and engulf tumor cells. This dual action—attracting tumor-killing macrophages and making cancer cells more susceptible to phagocytosis—highlights a key mechanism by which this compound can alter the TME to favor an anti-tumor response. By targeting DYRK1B, this compound can reprogram the stromal compartment from an immunosuppressive to an immune-active state.

Table 1: Effects of DYRK1B Inhibition on the Tumor Microenvironment
TME ComponentEffect of DYRK1B InhibitionMechanism of Action
Tumor-Associated Macrophages (TAMs)Increased infiltration of tumoricidal macrophagesAlteration of the cancer cell secretome to attract specific macrophage subtypes
Cancer Cell Surface MarkersDownregulation of CD24 ("don't eat me" signal)Reduction of a key phagocytosis checkpoint, making cancer cells vulnerable to immune attack
Immune ResponseEnhanced phagocytosis of tumor cellsIncreased recognition and engulfment of cancer cells by macrophages

Structure Activity Relationships Sar and Computational Modeling of Mirk in 1 and Analogs

Ligand-Based SAR Studies

Ligand-based SAR studies focus on the relationship between the chemical structure of a series of molecules and their biological activity, without direct knowledge of the target's three-dimensional structure. These studies have been instrumental in identifying the key chemical features required for Mirk/DYRK1B inhibition.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For Mirk/DYRK1B inhibitors, pharmacophore models are typically developed by aligning known active compounds and identifying common features essential for binding. These generally include:

Hydrogen Bond Acceptors/Donors: Essential for interacting with the hinge region of the kinase's ATP-binding pocket. This interaction is a hallmark of many kinase inhibitors.

Aromatic/Heterocyclic Ring Systems: These often form the core scaffold of the inhibitor, participating in hydrophobic interactions and pi-stacking within the binding site.

Hydrophobic Groups: These features occupy hydrophobic pockets within the active site, contributing significantly to binding affinity.

Specific Linkers and Side Chains: The geometry and chemical nature of linkers connecting these features are critical for orienting the pharmacophoric elements correctly for optimal interaction with the target.

Machine learning methods combined with molecular fingerprints have also been employed to analyze diverse sets of DYRK1A inhibitors, which share high homology with DYRK1B, to identify key pharmacophoric fragments that contribute to inhibitory activity. nih.gov

Systematic modification of substituents on a core scaffold is a fundamental strategy in medicinal chemistry to probe the chemical space around a ligand-binding pocket and enhance potency. For Mirk/DYRK1B inhibitors, several chemical series have been explored, revealing key SAR trends.

For instance, in a series of azaindole-based inhibitors, modifications were explored to enhance potency against DYRK1B. The development of various derivatives, including anilinopyrimidines, methylated azaindoles, 2-phenylpyrimidines, and 2-alkylpyrimidines, led to compounds with inhibitory concentrations (IC₅₀) in the low nanomolar range. nih.gov Similarly, screening of a library of 2,4-bisheterocyclic substituted thiophenes identified compounds with potent activity against DYRK1 family kinases. mdpi.com

The following table summarizes the inhibitory potency of representative Mirk/DYRK1B inhibitors from different chemical classes.

Compound SeriesRepresentative CompoundModificationDYRK1B IC₅₀ (nM)
AnilinopyrimidineCompound 14-1
Methylated AzaindoleCompound 19Methyl group on azaindole3
2-AlkylpyrimidineCompound 31Alkyl substitution at C27
2-AlkylpyrimidineCompound 33Optimized alkyl chain7
2-PhenylpyrimidineCompound 27Phenyl group at C298
ThiopheneCompound 482,4-bisheterocyclic substitution70

This table is interactive. You can sort the data by clicking on the column headers.

These studies demonstrate that small changes to substituent groups, such as the addition of a methyl group or the optimization of an alkyl chain, can have a profound impact on the inhibitory potency of the compounds against DYRK1B. nih.gov

A major challenge in developing Mirk/DYRK1B inhibitors is achieving selectivity over other closely related kinases, particularly DYRK1A, due to the high sequence identity (85%) in their catalytic domains. nih.govbiorxiv.org Off-target inhibition of DYRK1A is often undesirable as it is involved in different cellular processes, and its inhibition could lead to adverse effects. nih.gov Another significant off-target is GSK3β kinase. nih.gov

SAR studies are crucial for tuning selectivity. For example, in a series of pyrrolopyrimidine compounds, a methyl group on the core scaffold was identified as an important determinant of selectivity for DYRK1A/DYRK1B over other kinases. mdpi.com In another study, a series of 2-alkylpyrimidine derivatives were developed, and compound 33 was found to be highly selective, inhibiting no other kinases above 50% in a panel of 124 kinases at a 1 µM concentration. nih.gov

The strategy for optimizing selectivity often involves exploiting subtle differences in the ATP-binding pockets of the kinases. Modifications that introduce steric bulk or specific electronic properties can decrease binding to off-targets while maintaining or improving affinity for DYRK1B.

CompoundDYRK1B IC₅₀ (nM)DYRK1A IC₅₀ (nM)Selectivity (DYRK1A/DYRK1B)
AZ19166188~2.8-fold
Harmine (B1663883)11597~0.8-fold (non-selective)
Thiophene Cmpd 4870100~1.4-fold

This table is interactive. You can sort the data by clicking on the column headers.

As shown, while some inhibitors like harmine are non-selective, compounds like AZ191 show a modest preference for DYRK1B. biorxiv.orgbiorxiv.org The development of highly selective inhibitors remains a key objective in the field.

Structure-Based SAR Studies

Structure-based drug design utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. This approach became significantly more powerful for Mirk/DYRK1B following the recent elucidation of its crystal structure.

For many years, the development of Mirk/DYRK1B inhibitors was hampered by the lack of an experimental crystal structure. nih.gov Researchers circumvented this by using homology modeling. nih.gov Given the high sequence identity, the known crystal structure of DYRK1A was used as a template to build a predictive 3D model of the DYRK1B ATP-binding pocket. nih.govnih.gov These models were crucial for early-stage inhibitor design and optimization.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies have been extensively used to understand how Mirk-IN-1 and its analogs bind to the ATP pocket of DYRK1B.

Initially, these studies were performed using the homology models of DYRK1B. nih.gov Ligands were docked into the predicted binding site, and their binding modes and interaction energies were calculated. This process helped to:

Predict Binding Poses: Identify the likely orientation of inhibitors within the active site.

Identify Key Interactions: Pinpoint specific residues involved in hydrogen bonding and hydrophobic interactions.

Prioritize Compounds: Rank potential inhibitors based on their predicted binding affinity before undertaking costly synthesis and biological testing. nih.gov

With the availability of the DYRK1B crystal structure, docking studies can now be performed with higher accuracy. biorxiv.org Docking of inhibitors like AZ191 into the crystal structure confirms key interactions, such as hydrogen bonds with the hinge region backbone. biorxiv.org These studies also allow for a direct comparison of inhibitor binding to DYRK1B versus DYRK1A, revealing how subtle differences, like the Met192/Leu240 variation, can be exploited. For example, bulkier substituents on an inhibitor might cause a steric clash with the leucine (B10760876) in DYRK1A but be accommodated by the methionine in DYRK1B, providing a clear strategy for enhancing selectivity. biorxiv.org

Computational Approaches in SAR Elucidation

Computational methods are integral to modern drug discovery, accelerating the identification and optimization of lead compounds. nih.govnih.gov For DYRK1B, these approaches have been essential for navigating the challenges posed by the lack of structural data and the high similarity to off-target kinases.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. jocpr.comjetir.org For DYRK1B inhibitors, a novel multi-stage compound discovery algorithm, referred to as the QSAR pipeline, has been developed to identify potent and selective molecules in silico. nih.govnih.govacs.org

This pipeline begins with structure-based docking of a large library of candidate compounds into a homology model of the DYRK1B active site (historically based on the DYRK1A crystal structure). nih.gov The compounds with the highest predicted binding affinities are then synthesized and experimentally tested. These experimental potency values serve as the input for the first iteration of a ligand-based QSAR model. nih.govacs.org In subsequent iterations, the QSAR model predicts the activity of new compounds, which are then synthesized and tested, and the data is used to refine the model further. This iterative process has been shown to shorten the optimization cycle significantly. nih.govnih.gov

Table 2: Stages of QSAR Pipeline for DYRK1B Inhibitor Discovery
StageDescriptionKey Methodologies
1. Initial ScreeningDocking a large set of candidate compounds into the DYRK1B active site model.Structure-based docking, Homology modeling. nih.gov
2. Experimental ValidationSynthesizing and testing a small subset of high-scoring compounds for in vitro potency.Biochemical assays (e.g., IC50 determination). nih.gov
3. QSAR Model BuildingUsing experimental data to build a predictive model based on molecular descriptors.Ligand-based QSAR, Machine learning algorithms. nih.govacs.org
4. Iterative OptimizationUsing the QSAR model to predict activities of new analogs, followed by synthesis and testing to refine the model.Iterative design-synthesize-test-analyze cycle. nih.gov

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com In the context of this compound and its analogs, MD simulations provide critical insights into the stability of the ligand-protein complex, which cannot be obtained from static docking poses alone. nih.gov

Simulations of DYRK1B in both its unbound (apo) and inhibitor-bound states reveal the dynamic nature of the kinase and how binding an inhibitor can affect its conformation and stability. biorxiv.org Studies comparing DYRK1A and DYRK1B have shown that the apo form of DYRK1A is more flexible than DYRK1B. The binding of an inhibitor like AZ191 enhances the stability of both kinases. biorxiv.org By analyzing the trajectory of the simulation, researchers can assess the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time, thus validating the predicted binding mode and confirming the stability of the complex. researchgate.net

Table 3: Application of Molecular Dynamics Simulations for DYRK1B Inhibitors
Parameter AnalyzedInsight GainedRelevance to Drug Design
Root-Mean-Square Deviation (RMSD)Measures the average deviation of protein or ligand atoms from a reference structure, indicating conformational stability. mdpi.comConfirms that the inhibitor remains stably bound in the active site.
Interaction PersistenceTracks the duration of specific hydrogen bonds and hydrophobic contacts throughout the simulation.Validates the importance of key interactions predicted by docking.
Protein FlexibilityIdentifies flexible and rigid regions of the protein upon inhibitor binding. biorxiv.orgProvides information on induced-fit mechanisms and potential allosteric sites.
Binding Free EnergyCalculates the free energy of binding (e.g., using MM/GBSA methods), providing a more accurate estimate of binding affinity. nih.govnih.govHelps in ranking and prioritizing compounds based on predicted affinity.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov For DYRK family kinases, integrated virtual screening approaches have been employed to discover novel inhibitor scaffolds. nih.govnih.gov

A typical workflow involves using molecular docking to screen a database of compounds (e.g., the molMall database) against the structure of the target kinase, in this case, DYRK1B or a close homolog like DYRK1A. nih.govnih.gov Compounds are scored and ranked based on their predicted binding affinity and their ability to form key interactions with active site residues. High-scoring hits are then subjected to further analysis, such as calculating MM/GBSA binding free energies to eliminate false positives, before being selected for experimental validation. nih.govnih.gov This approach allows for the efficient exploration of vast chemical space to identify structurally diverse starting points for inhibitor development.

Table 4: Typical Virtual Screening Workflow for Discovering DYRK1B Inhibitors
StepDescriptionPurpose
1. Library PreparationAssembling a large, diverse library of small molecules in a computationally accessible format.To explore a wide range of chemical structures.
2. Structure-Based ScreeningDocking the compound library into the ATP-binding site of DYRK1B.To identify compounds with favorable predicted binding modes and scores. nih.govnih.gov
3. Hit Filtering & PrioritizationApplying filters based on interaction patterns (e.g., hinge binding) and physicochemical properties.To select the most promising candidates and reduce false positives. nih.govnih.gov
4. Rescoring & RefinementUsing more computationally intensive methods like MM/GBSA to re-evaluate the top-ranked hits.To obtain a more accurate prediction of binding affinity. nih.govnih.gov
5. Experimental ValidationPurchasing or synthesizing selected hits for in vitro biochemical and cellular assays.To confirm the activity of the computationally identified compounds.

Research Methodologies and Experimental Techniques for Mirk in 1 Studies

In Vitro Biochemical Assay Techniques

In vitro biochemical assays are fundamental to understanding the direct interaction between Mirk-IN-1 and its target kinase, as well as quantifying its inhibitory potency. These cell-free systems allow for precise measurement of kinase activity and inhibitor effects without the complexity of a cellular environment.

Kinase activity assays are designed to measure the catalytic activity of a kinase, which involves the transfer of a phosphate (B84403) group from ATP to a substrate. imrpress.com The potency of an inhibitor like this compound is determined by its ability to reduce this activity.

Radiometric Assays : Considered a gold standard, this method directly measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific substrate. nih.govyoutube.com The reaction mixture, containing the Mirk kinase, a suitable substrate, and radiolabeled ATP, is incubated with varying concentrations of this compound. The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the mixture onto a filter paper that binds the substrate. youtube.com The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or autoradiography, providing a direct measure of kinase inhibition. nih.gov

Luminescence-Based Assays : These assays measure kinase activity by quantifying the amount of ATP remaining in the reaction mixture after the kinase reaction. A popular example is the Kinase-Glo® assay, where a highly active kinase will consume more ATP, resulting in a lower luminescence signal. imrpress.com When an inhibitor like this compound is effective, kinase activity is reduced, less ATP is consumed, and the remaining ATP is used by a luciferase enzyme to generate a strong light signal. imrpress.com Another approach, the ADP-Glo™ assay, measures the amount of ADP produced, which is then converted to ATP and detected via a luciferase reaction. imrpress.com

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : This robust, homogeneous assay format is well-suited for high-throughput screening. dovepress.com In a common setup, a biotinylated peptide substrate and a europium-labeled anti-phospho-substrate antibody are used. dovepress.comucsd.edu When the kinase phosphorylates the substrate, the europium-labeled antibody binds to it. Upon excitation, the europium donor transfers energy to an acceptor fluorophore (e.g., streptavidin-XL665) that is brought into proximity by binding to the biotinylated substrate, generating a FRET signal. ucsd.edu this compound's inhibitory activity is measured by a decrease in this FRET signal. ucsd.edunih.gov This method is highly sensitive and avoids issues with radioactive materials. dovepress.com

Competitive binding assays are crucial for determining the selectivity of a kinase inhibitor across the entire human kinome. These assays measure the ability of a compound to displace a known ligand from the ATP-binding site of a kinase, providing a direct measure of binding affinity.

KINOMEscan™ : This technology utilizes a proprietary active site-directed competition binding assay. eurofinsdiscovery.comeurofinsdiscovery.com Kinases are expressed as fusions with a DNA tag, and the assay measures the interaction between the test compound (this compound) and a panel of over 480 kinases. eurofinsdiscovery.comnih.gov An immobilized, active-site directed ligand is used as a "bait." If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified by quantitative PCR (qPCR) of the DNA tag. nih.gov The results are reported as the percentage of kinase bound to the bait relative to a control, allowing for a comprehensive selectivity profile. nih.gov

KinaseProfiler™ : This service offers radiometric activity-based screening to assess inhibitor selectivity. eurofinsdiscovery.com this compound would be tested at a fixed concentration against a large panel of kinases. The activity of each kinase is measured in the presence of the inhibitor, and the percentage of remaining activity is calculated compared to a vehicle control. This provides a broad overview of the compound's inhibitory activity across the kinome.

These binding assays are essential for identifying potential off-target effects and confirming the intended target engagement of this compound. They are particularly valuable because they measure direct binding rather than enzymatic activity, and thus are not dependent on the catalytic activity of the kinase. nih.gov

Enzyme kinetics studies are performed to quantify the inhibitory potency of this compound and to understand its mechanism of action. Key parameters determined include the half-maximal inhibitory concentration (IC50), the Michaelis constant (Km), and the maximum reaction velocity (Vmax).

IC50 (Half-maximal Inhibitory Concentration) : This is the concentration of this compound required to inhibit 50% of the Mirk/Dyrk1B kinase activity. sigmaaldrich.com To determine the IC50, kinase activity assays are performed with a fixed concentration of substrate and ATP, and a range of this compound concentrations. The resulting data are plotted as kinase activity versus inhibitor concentration, and the IC50 value is derived from the resulting dose-response curve. A lower IC50 value indicates a more potent inhibitor. sigmaaldrich.com

CompoundTargetIC50 (nM)
This compoundDyrk1B68
This compoundDyrk1A22

Km (Michaelis Constant) and Vmax (Maximum Velocity) : These parameters are derived from the Michaelis-Menten model of enzyme kinetics. washington.edu Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax. sigmaaldrich.comwashington.edu A lower Km value indicates a higher affinity of the enzyme for its substrate. sigmaaldrich.com To determine these values, enzyme assays are conducted with a fixed enzyme concentration and varying substrate concentrations. patsnap.com The data (reaction velocity vs. substrate concentration) are plotted and can be fitted to the Michaelis-Menten equation. washington.edupatsnap.com Often, a linearization method, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]), is used to more accurately determine Km and Vmax from the intercepts and slope of the resulting straight line. patsnap.comutah.edu

Protein phosphorylation assays are used to visualize and quantify the phosphorylation of a kinase's substrate, thereby confirming the effect of an inhibitor.

Autoradiography : This technique is often used in conjunction with radiometric kinase assays. nih.gov After the kinase reaction with [γ-³²P]ATP, the reaction products are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). raybiotech.com The gel is then dried and exposed to an X-ray film. The radioactive phosphate incorporated into the substrate protein will create a dark band on the film. The intensity of this band is proportional to the amount of phosphorylation. In the presence of an effective inhibitor like this compound, the intensity of the band corresponding to the phosphorylated substrate will be reduced. nih.gov

Western Blotting : This is a widely used immunological method to detect specific phosphorylated proteins. raybiotech.combio-rad-antibodies.com After a kinase assay, proteins are separated by SDS-PAGE and transferred to a membrane. raybiotech.com The membrane is then incubated with a primary antibody that specifically recognizes the phosphorylated form of the substrate protein. A secondary antibody conjugated to an enzyme (like horseradish peroxidase) is then added, which binds to the primary antibody. Finally, a chemiluminescent substrate is applied, which produces light that can be detected on film or with a digital imager. raybiotech.comfujifilm.com The Phos-tag™ technology can also be used, which involves a molecule that specifically binds to phosphate groups, allowing for the detection of phosphorylated proteins independent of specific antibodies. fujifilm.comnih.gov

Advanced Molecular Interaction and Target Engagement Methodologies

To fully characterize a chemical compound like this compound, it is essential to employ advanced methodologies that can confirm its direct interaction with the intended target, Mirk/Dyrk1B, and elucidate the molecular details of this binding.

Molecular Modeling and Docking Computational approaches such as molecular modeling and virtual screening are increasingly used in the early stages of drug discovery to identify and optimize potential inhibitors. Given the unavailability of a crystal structure for Mirk/Dyrk1B for some time, homology modeling based on the structure of related kinases like Dyrk1A has been used. These models of the Mirk/Dyrk1B kinase domain can then be used for virtual screening of small molecule libraries to identify compounds that are predicted to bind to the active site. Molecular docking simulations can further predict the binding mode and affinity of these compounds, highlighting key interactions with active site residues. Such studies can guide the chemical synthesis and optimization of potent and selective inhibitors like this compound.

Target Engagement Assays Confirming that a compound directly binds to its intended target within a cellular context is a critical step in its validation. Microscale Thermophoresis (MST) is one such biophysical technique that can be used to quantify the interaction between a small molecule inhibitor and a target protein in solution. MST measures the motion of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation shell upon binding. This method could be employed to determine the binding affinity (Kd) of this compound for the Mirk/Dyrk1B protein, providing direct evidence of target engagement.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a compound to its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound like this compound binds to its kinase target, it can increase the protein's resistance to heat-induced denaturation.

In a typical CETSA experiment, cells are treated with the compound of interest or a vehicle control. The cells are then heated to various temperatures, leading to the denaturation and aggregation of proteins that are not stabilized by a ligand. After cell lysis and removal of aggregated proteins by centrifugation, the amount of soluble target protein remaining is quantified, often by Western blotting or mass spectrometry. An upward shift in the melting curve of the target protein in the presence of the compound indicates target engagement. While this technique is highly relevant for studying kinase inhibitors, specific CETSA data for this compound is not yet publicly available.

Bioluminescence Resonance Energy Transfer (BRET) Assays

Bioluminescence Resonance Energy Transfer (BRET) is another advanced assay used to measure target engagement in living cells. This technique relies on the transfer of energy from a bioluminescent donor molecule (like a luciferase) fused to the target protein to a fluorescent acceptor molecule. The acceptor can be a fluorescently labeled ligand or another protein.

For a kinase inhibitor like this compound, a BRET assay could be configured where the kinase of interest is fused to a luciferase. A fluorescently labeled, non-inhibitory tracer molecule that also binds to the kinase's active site would serve as the acceptor. In the absence of a competing inhibitor, the tracer binds to the kinase, bringing the donor and acceptor into close proximity and generating a BRET signal. When this compound is introduced and binds to the kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. This reduction in BRET is proportional to the target occupancy by the inhibitor. As of now, specific BRET assay results for this compound have not been detailed in published literature.

Yeast Two-Hybrid and Pull-Down Assays

Yeast two-hybrid (Y2H) screening is a molecular biology technique used to discover protein-protein interactions. In a study investigating the substrates of DYRK1, the target of this compound, a yeast two-hybrid screening assay was performed. This technique was instrumental in identifying potential direct substrates of the kinase. In this specific study, the Y2H screen captured a total of 173 proteins that interacted with DYRK1. By cross-referencing these results with phosphoproteomics data, the endocytic component Endophilin was identified as a potential substrate for DYRK1.

Pull-down assays are another common in vitro method to confirm protein-protein interactions. In this technique, a "bait" protein is tagged (e.g., with GST or biotin) and immobilized on beads. This bait protein is then incubated with a cell lysate containing potential "prey" proteins. If a prey protein interacts with the bait, it will be "pulled down" with the beads. The captured proteins are then eluted and identified, typically by Western blotting. While not specifically documented for this compound, this method is frequently used to validate interactions discovered through Y2H screens.

Structural Biology Techniques (e.g., X-ray Crystallography of Kinase-Inhibitor Complexes)

X-ray crystallography is a pivotal technique for understanding the precise molecular interactions between a kinase and its inhibitor. To perform this, the kinase protein is co-crystallized with the inhibitor, in this case, this compound. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the three-dimensional structure of the kinase-inhibitor complex at atomic resolution.

This structural information is invaluable for drug development as it reveals the exact binding mode of the inhibitor, the key amino acid residues involved in the interaction, and the conformational changes in the kinase upon inhibitor binding. Such insights can guide the design of more potent and selective inhibitors. At present, a publicly available X-ray crystal structure of a kinase in complex with this compound has not been reported.

Preclinical In Vivo Model Characterization

Preclinical in vivo models, typically involving the use of animal models such as mice, are crucial for evaluating the therapeutic potential of a compound like this compound in a living organism.

Tumor Volume and Growth Kinetics Measurement

In preclinical cancer studies, the efficacy of a potential anti-cancer agent is often assessed by its ability to inhibit tumor growth. This is typically done using xenograft models, where human cancer cells are implanted into immunocompromised mice. Once tumors are established, the animals are treated with the investigational drug.

Tumor volume is measured at regular intervals throughout the study. This is commonly done using calipers to measure the length and width of the tumor, and the volume is calculated using a standard formula (e.g., Volume = (Width^2 x Length) / 2). The data is then used to plot tumor growth curves, comparing the tumor growth in treated animals to that in a control group receiving a vehicle. The kinetics of tumor growth, including the rate of growth and any tumor regression, are key parameters for evaluating the anti-tumor activity of the compound.

Below is an illustrative data table representing typical tumor growth inhibition data from a preclinical study of a Mirk kinase inhibitor.

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)% Tumor Growth Inhibition (Day 21)
Vehicle Control1022556381595-
Mirk Inhibitor10518934059362.8%

This table is a representative example and does not reflect actual data for this compound.

Histopathological Analysis of Tissues

Following the in vivo study, a histopathological analysis of the tumors and other major organs is conducted. This involves excising the tissues, fixing them in formalin, embedding them in paraffin, and then sectioning and staining them for microscopic examination.

Biomarker Analysis in Tissue Samples

There is a notable absence of specific studies detailing the use of this compound in preclinical models that include subsequent biomarker analysis of tissue samples. General methodologies for biomarker analysis in cancer research are well-established and would likely be applied to studies involving this compound. These techniques typically include:

Immunohistochemistry (IHC): To detect the presence and localization of specific proteins within the tumor microenvironment.

Western Blot: To quantify the expression levels of target proteins, such as DYRK1B/A or downstream effectors, in tissue lysates.

Mass Spectrometry: For comprehensive proteomic or metabolomic analysis of tissue samples to identify novel biomarkers or therapeutic targets.

Next-Generation Sequencing (NGS): To analyze gene expression changes at the RNA level within the tumor tissue.

A patent application has mentioned the potential use of phosphorylated Tristetraprolin (TTP) as a biomarker for the efficacy of targeted therapies, including kinase inhibitors. However, this has not been specifically demonstrated in the context of this compound treatment in vivo. Without specific studies, any discussion on biomarker analysis for this compound remains speculative.

Orthotopic and Subcutaneous Engraftment Protocols

Detailed protocols for establishing orthotopic or subcutaneous tumor models for the specific evaluation of this compound are not described in the available literature. While the SW620 colon cancer cell line has been identified as sensitive to this compound in vitro, and this cell line is commonly used in xenograft models, no published studies provide the specific parameters for its use in this compound research.

Standard protocols for each type of engraftment are widely used in cancer research and would be adapted for a this compound study.

Subcutaneous Engraftment:

This is the more common and technically less demanding method for creating in-vivo tumor models.

ParameterGeneral Protocol
Cell Line Typically a cancer cell line with known sensitivity to the compound (e.g., SW620).
Animal Model Immunocompromised mice (e.g., athymic nude, SCID) to prevent rejection of human tumor cells.
Cell Preparation Cells are harvested during the logarithmic growth phase, counted, and resuspended in a sterile medium, often mixed with Matrigel to support initial tumor growth.
Injection A specific number of cells (e.g., 1-10 million) in a small volume (e.g., 100-200 µL) is injected subcutaneously, usually in the flank of the mouse.
Monitoring Tumor growth is monitored regularly by caliper measurements.

Orthotopic Engraftment:

This method involves implanting tumor cells into the corresponding organ of origin, which can better recapitulate the tumor microenvironment and metastatic progression.

ParameterGeneral Protocol
Cell Line Cancer cell line relevant to the organ of interest.
Animal Model Immunocompromised mice.
Surgical Procedure A surgical procedure is required to access the target organ (e.g., colon, pancreas) for cell injection.
Cell Preparation Similar to subcutaneous models, cells are prepared and resuspended in a suitable medium.
Injection A precise number of cells is injected directly into the target organ.
Monitoring Tumor growth and metastasis are often monitored using non-invasive imaging techniques like bioluminescence or fluorescence imaging (if cells are engineered to express reporter genes) or through scheduled necropsy and histological analysis.

While these general protocols provide a framework, the specific details for this compound studies, such as the cell lines used, the number of cells injected, and the specific mouse strains, are not available. The absence of this information in the public domain highlights a gap in the reported preclinical development of this compound.

Future Research Directions

Discovery and Development of Highly Selective Mirk/DYRK1B Inhibitors

A significant area of future research involves the discovery and development of Mirk/DYRK1B inhibitors with enhanced selectivity. While many existing Mirk/DYRK1B inhibitors target the highly conserved ATP-binding site, this can lead to off-target effects with other kinases, notably the highly similar DYRK1A. mdpi.comresearchgate.netnih.gov Future efforts will focus on structure-based design approaches, leveraging accumulated structural data of DYRK1A and recent crystal structures of DYRK1B in complex with inhibitors like AZ191, to design more potent and highly selective compounds. mdpi.comresearchgate.netnih.govresearchgate.net This aims to minimize unintended interactions and improve the specificity of Mirk/DYRK1B inhibition.

Elucidation of Novel Mirk/DYRK1B Downstream Effectors and Signaling Networks

Understanding the complete spectrum of Mirk/DYRK1B's downstream effectors and the signaling networks it influences is crucial for fully appreciating its biological roles and therapeutic potential. Mirk/DYRK1B has been identified as a downstream effector of oncogenic K-ras, a common mutation in pancreatic cancer. mdpi.com It is activated by signaling from Rac1 to the mitogen-activated protein kinase kinase MKK3. nih.gov Mirk/DYRK1B mediates cell survival in quiescent cancer cells, partly by increasing the expression of antioxidant genes. mdpi.comgenesandcancer.comnih.gov Future research will delve deeper into identifying novel proteins and pathways that are directly or indirectly regulated by Mirk/DYRK1B activity, particularly in the context of cancer cell quiescence, survival, and resistance mechanisms. This can involve techniques such as gene expression profiling and the identification of phosphorylation substrates. plos.org

Investigation of Mirk-IN-1 in Additional Preclinical Disease Models (Excluding Human Clinical Context)

While Mirk/DYRK1B inhibition has shown promise in preclinical models of pancreatic and ovarian cancer, investigating this compound in a broader range of preclinical disease models is a key future direction. mdpi.comnih.govnih.gov This includes exploring its effects in other cancer types where Mirk/DYRK1B is overexpressed or implicated, as well as potentially in other diseases where DYRK1B plays a role, such as metabolic syndrome and nonalcoholic fatty liver disease, strictly within preclinical research parameters. researchgate.net Studies in various cell lines, mouse xenografts, and patient-derived 3D organoids can provide valuable insights into the potential applicability of this compound across different biological contexts. mdpi.comresearchgate.netnih.gov

Development of Preclinical Combination Therapies Involving this compound

Given the complexity of many diseases, particularly cancer, exploring the potential of this compound in preclinical combination therapies is a significant area of focus. Studies have already indicated synergistic effects of Mirk/DYRK1B inhibition when combined with chemotherapies like gemcitabine (B846) and cisplatin (B142131) in tumor cell killing. mdpi.comnih.gov Future research will involve identifying other potential synergistic combinations, possibly with targeted therapies or immunotherapies, in various preclinical models. beyondair.netdrugtargetreview.comnih.govmdpi.com The rationale for such combinations often lies in targeting multiple pathways crucial for cancer cell survival and proliferation or overcoming resistance mechanisms. oup.comaacrjournals.org

Advanced Computational Modeling for Rational Design of this compound Analogs

Advanced computational modeling techniques will play an increasingly important role in the rational design of this compound analogs with improved properties. nih.govmdpi.compnas.orgnih.govrsc.org This includes using molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to predict binding affinities, assess potential off-target interactions, and design compounds with enhanced potency, selectivity, and pharmacokinetic profiles within preclinical studies. mdpi.compnas.org Computational approaches can help navigate the vast chemical space and guide the synthesis of novel Mirk/DYRK1B inhibitors more efficiently. mdpi.comrsc.org

Exploration of Mirk/DYRK1B as a Biomarker for Preclinical Efficacy

Investigating Mirk/DYRK1B expression or activity as a potential biomarker for predicting the efficacy of this compound or other Mirk/DYRK1B inhibitors in preclinical models is another important research direction. nih.govfrontiersin.orgresearchgate.netoup.com Given that Mirk/DYRK1B is overexpressed in many tumors and its levels are particularly elevated in quiescent cancer cells, its expression profile might correlate with the responsiveness of preclinical models to Mirk/DYRK1B-targeted therapies. mdpi.comnih.govnih.gov Studies could explore the correlation between Mirk/DYRK1B levels (mRNA or protein) or its kinase activity and the observed effects of this compound in various cell lines, organoids, and animal models. nih.govresearchgate.net

Q & A

Q. How should researchers disclose incomplete datasets or failed replication attempts involving this compound?

  • Answer : Publish negative results in supplementary materials or data repositories (e.g., Zenodo). Detail experimental conditions (e.g., serum batch, passage number) that may influence outcomes. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.